REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[CH3:3].[CH:7](NC(C)C)([CH3:9])[CH3:8].[CH2:14]([Li])CCC.CCCCCCC.BrCCCC>Cl.O.O1CCCC1.C1(C)C=CC=CC=1>[CH3:3][C:2]([CH3:14])([CH2:4][CH2:8][CH2:7][CH3:9])[C:1]([OH:6])=[O:5]
|
Name
|
|
Quantity
|
35.2 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
catalyst
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
standard solution
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
400 mmol
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCC
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
DISTILLATION
|
Details
|
A condenser is attached set for downward distillation
|
Type
|
DISTILLATION
|
Details
|
the methanol and some toluene are distilled until 250 mL of distillate
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
CUSTOM
|
Details
|
reaches ~110° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
TEMPERATURE
|
Details
|
is cooled in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
the mixture is warmed to 30°-35 ° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
No exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated to 30°-35° C. for 18 hours overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
is added at a temperature <10° C.
|
Type
|
CUSTOM
|
Details
|
The aqueous layer is separated
|
Type
|
EXTRACTION
|
Details
|
extracted with 200 mL of diethyl ether
|
Type
|
WASH
|
Details
|
the combined organic layers ar washed with 150 mL of 2N hydrochloric acid solution, 200 mL of saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
Distillation through a 6" vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)(CCCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |